Carcinogenicity Outcome: Thenyldiamine vs. Methapyrilene in Chronic Rat Studies
In a direct head-to-head chronic study in Sprague-Dawley rats, thenyldiamine showed no significant increase in liver neoplasms, in contrast to methapyrilene which induced liver tumors in a dose-related pattern [1]. A separate confirmatory study in F344 rats administered thenyldiamine at 0.1% or 0.05% in drinking water for 80–108 weeks also reported no increase in liver neoplasms, while methapyrilene at comparable doses induced a 100% incidence of liver neoplasms [2]. This differential carcinogenicity outcome is the most critical procurement differentiator.
| Evidence Dimension | Carcinogenicity (liver neoplasms) |
|---|---|
| Target Compound Data | No significant increase in liver neoplasms |
| Comparator Or Baseline | Methapyrilene: induced liver tumors in a dose-related pattern; 100% incidence at comparable doses |
| Quantified Difference | Qualitative difference: non-carcinogenic vs. clear carcinogen |
| Conditions | Sprague-Dawley and F344 rats; 0.05–0.1% in drinking water for up to 108 weeks |
Why This Matters
Ensures that procurement of thenyldiamine does not inadvertently introduce a known rodent carcinogen into research or manufacturing processes.
- [1] Habs, M., Shubik, P., & Eisenbrand, G. (1986). Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats. Journal of Cancer Research and Clinical Oncology, 111(1), 71–74. doi:10.1007/BF00402780 View Source
- [2] Lijinsky, W., & Kovatch, R. M. (1986). Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 rats. Journal of Cancer Research and Clinical Oncology, 112(1), 57–60. doi:10.1007/BF00394940 View Source
